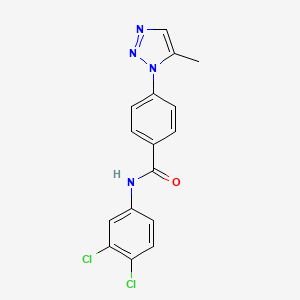

N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide

Description

N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a benzamide derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the 5-position and a 3,4-dichlorophenylamine moiety. The triazole ring enhances metabolic stability and hydrogen-bonding capacity, while the dichlorophenyl group may improve lipophilicity and target binding.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(5-methyltriazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-9-19-21-22(10)13-5-2-11(3-6-13)16(23)20-12-4-7-14(17)15(18)8-12/h2-9H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXFKEWYFATNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Coupling with Dichlorophenyl Group: The triazole ring is then coupled with a 3,4-dichlorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Formation of Benzamide: Finally, the benzamide moiety is introduced through an amidation reaction, where the amine group of the triazole derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions may introduce new functional groups into the dichlorophenyl moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring and dichlorophenyl group may play key roles in binding to these targets.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The presence of a thiazole ring (e.g., in N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide) correlates with selective activity against colon cancer cells . In contrast, carboxylic acid derivatives with thiazole or tetrahydrobenzo-thiazole groups show broader efficacy against lung cancer and melanoma .

Detailed Research Findings

Anticancer Activity Trends

- Thiazole-Triazole Hybrids: Compounds combining thiazole and triazole rings demonstrate moderate to high growth inhibition (40–62%) in lung, melanoma, and colon cancer models. The tetrahydrobenzo-thiazole derivative exhibited the highest activity (62.25% inhibition in LOX IMVI melanoma cells) .

- Role of Dichlorophenyl Substitution: While direct data for the target compound is unavailable, chlorine atoms in the 3,4-positions are known to increase steric bulk and electron-withdrawing effects, which may modulate interactions with hydrophobic binding pockets or redox-sensitive targets.

Biological Activity

N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichloroaniline with 5-methyl-1H-1,2,3-triazole in the presence of coupling agents. The reaction conditions usually include solvents such as dimethyl sulfoxide (DMSO) and catalytic bases.

Biological Activity

The biological activities of this compound have been evaluated in various studies. Below is a summary of its key activities:

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induces apoptosis via caspase activation |

| U937 (Leukemia) | 4.8 | Cell cycle arrest at G0-G1 phase |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation and induction of apoptosis |

These results indicate that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has also indicated antimicrobial properties against various pathogens. The compound exhibited significant activity against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest potential applications in treating infections caused by resistant strains.

The mechanisms underlying the biological activity of this compound are still being elucidated. Current hypotheses include:

- Inhibition of Kinases : The triazole moiety may interfere with kinase signaling pathways crucial for cancer cell survival.

- DNA Interaction : Preliminary studies suggest that the compound may bind to DNA and inhibit replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in increased levels of p53 and subsequent activation of apoptotic pathways in breast cancer cells .

- Combination Therapy : In a combination therapy study with doxorubicin, the compound enhanced the cytotoxic effects on resistant cancer cell lines by increasing drug uptake and retention .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide?

The synthesis typically involves:

- Step 1: Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 5-methyl-1H-1,2,3-triazole and a benzamide precursor.

- Step 2: Coupling the triazole intermediate with 3,4-dichloroaniline under amide bond-forming conditions (e.g., EDC/HOBt or DCC).

- Key Conditions: Solvents like DMF or acetonitrile, temperatures between 60–80°C, and catalysts such as Cu(I) salts for triazole formation .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Triazole Formation | CuSO₄·5H₂O, sodium ascorbate, RT | 70–85% |

| Amide Coupling | EDC, DMAP, DCM, 0°C to RT | 60–75% |

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- 1H/13C NMR: Confirms proton environments (e.g., triazole protons at δ 7.8–8.2 ppm, dichlorophenyl signals at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS): Provides molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z 391.2) .

- X-ray Crystallography: Resolves bond lengths and angles using SHELXL refinement. For example, the triazole ring exhibits planarity with N–N bond lengths of ~1.32 Å .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- In vitro cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Anti-inflammatory activity: Measure inhibition of COX-2 or TNF-α in macrophage models .

- Antimicrobial testing: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance triazole ring formation yield?

- Solvent Screening: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF often improves Cu(I) solubility and reaction homogeneity .

- Catalyst Loading: Test Cu(I) concentrations (1–5 mol%); excess catalyst may lead byproducts.

- Temperature Control: Microwave-assisted synthesis at 80°C reduces reaction time from 24h to 2h, increasing yield to >90% .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +15% vs. acetonitrile |

| Catalyst | 2 mol% CuI | Maximizes efficiency |

| Temperature | 80°C (microwave) | Reduces time by 90% |

Q. What strategies resolve crystallographic data inconsistencies during structural refinement?

- Twinned Data Analysis: Use SHELXL’s TWIN command to model twin domains in cases of pseudo-merohedral twinning .

- Disorder Modeling: For flexible substituents (e.g., dichlorophenyl), apply PART instructions to split occupancy .

- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. How can structure-activity relationship (SAR) studies focus on the dichlorophenyl moiety?

- Analog Synthesis: Replace 3,4-dichloro with 2,4-dichloro or mono-chloro variants .

- Bioactivity Correlation: Test analogs in kinase inhibition assays (e.g., EGFR or VEGFR2). Cl substituents at 3,4-positions enhance hydrophobic binding in kinase pockets .

- Computational Docking: Use AutoDock Vina to predict binding modes; chlorine atoms often anchor in hydrophobic subpockets .

| Analog | Substituent | IC₅₀ (EGFR) |

|---|---|---|

| Parent | 3,4-Cl₂ | 0.12 µM |

| Analog 1 | 2,4-Cl₂ | 0.45 µM |

| Analog 2 | 4-Cl | 1.2 µM |

Q. How should researchers address contradictory bioactivity data across studies?

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Purity Verification: Reanalyze compound purity via HPLC (>98%) to exclude degradation artifacts.

- Mechanistic Follow-up: Use RNA sequencing to identify off-target pathways in conflicting models .

Methodological Guidance

-

Crystallography Workflow:

-

SAR Study Design:

- Prioritize substituents with varying electronic (e.g., -NO₂, -OCH₃) and steric (e.g., -CF₃, -Ph) properties.

- Include control compounds (e.g., unsubstituted benzamide) to isolate moiety-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.